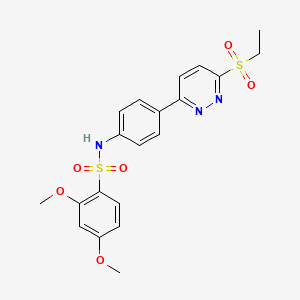

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O6S2/c1-4-30(24,25)20-12-10-17(21-22-20)14-5-7-15(8-6-14)23-31(26,27)19-11-9-16(28-2)13-18(19)29-3/h5-13,23H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWJONCBSQLALX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Formation of the pyridazine core: This can be achieved by cyclizing the appropriate hydrazine derivative with a diketone or a similar precursor.

Introduction of the ethylsulfonyl group: This step involves the sulfonylation of the pyridazine ring using an ethylsulfonyl chloride reagent under basic conditions.

Attachment of the phenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using the appropriate phenylboronic acid or halide.

Introduction of the dimethoxybenzenesulfonamide moiety: This final step involves the sulfonylation of the phenyl ring with 2,4-dimethoxybenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups on the pyridazine ring can be reduced to amines using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, palladium catalyst.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzenesulfonamide exhibit significant anticancer properties. The structure suggests potential inhibitory effects on specific cancer pathways, making it a candidate for further investigation in cancer therapeutics. For instance, the ethylsulfonyl moiety has been linked to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells.

Neuroprotective Effects

Studies have shown that related compounds can influence neuroprotective pathways. The modulation of neurotransmitter systems, particularly through NMDA receptor antagonism, positions this compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research into the Kynurenine pathway highlights the importance of neuroactive metabolites in neuronal health, suggesting that derivatives of this compound could play a role in neuroprotection.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

- Formation of the pyridazine ring : Utilizing appropriate precursors to construct the heterocyclic framework.

- Introduction of functional groups : Employing sulfonation and methoxylation reactions to achieve the desired substituents.

These synthetic strategies are critical for optimizing yield and purity for subsequent biological testing.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For example, assays conducted on breast cancer cell lines showed a dose-dependent reduction in viability upon treatment with this compound, indicating its potential as an anticancer agent.

In Vivo Studies

Preclinical in vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy of this compound. Early-stage trials have suggested promising results in animal models of cancer and neurodegeneration, warranting further exploration in clinical settings.

Mechanism of Action

The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Inhibiting enzymes: It may inhibit key enzymes involved in disease pathways, such as kinases or proteases.

Modulating receptors: It could interact with cellular receptors, altering signal transduction pathways.

Inducing apoptosis: The compound may induce programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Derivatives

The target compound shares structural motifs with sulfonamides documented in recent literature. For instance:

- N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)-3,4-dimethoxybenzenesulfonamide (from ): Both compounds incorporate methoxy-substituted benzenesulfonamide groups. However, the target’s 2,4-dimethoxy arrangement differs from the 3,4-dimethoxy configuration in this analogue.

- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (from ): While this compound features a pyrazolo-pyrimidine core, the sulfonamide group is para-substituted with a methyl group, contrasting with the target’s dimethoxy substitution. Such variations influence polarity and solubility .

Heterocyclic Core Variations

The pyridazine core in the target compound distinguishes it from:

- Pyrazolo-pyrimidine derivatives (): These fused heterocycles offer planar rigidity, whereas pyridazine’s unsaturated structure may confer distinct conformational flexibility .

Substituent Effects on Physicochemical Properties

- Ethylsulfonyl vs. Chloro/Acetylpiperazinyl: The ethylsulfonyl group in the target compound increases lipophilicity compared to electron-withdrawing chloro substituents (e.g., in ’s N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)-3,4-dichlorobenzenesulfonamide). However, the acetylpiperazinyl group in ’s compounds may improve water solubility via hydrogen bonding .

- Methoxy Positioning : Ortho-dimethoxy substitution (target) vs. meta/para configurations () alters electronic effects on the sulfonamide’s acidity and resonance stabilization .

Data Tables

Table 1: Structural Comparison of Sulfonamide Derivatives

Research Findings and Implications

- Heterocycle Influence : Pyridazine’s dipole moment could enhance binding to polar enzyme active sites compared to pyridine or pyrimidine cores .

- Synthetic Feasibility : The target’s synthesis may require combining Suzuki coupling (for pyridazine-phenyl linkage) with sulfonylation (for benzenesulfonamide attachment), as demonstrated in and .

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyridazine moiety, an ethylsulfonyl group, and a sulfonamide linkage, which contribute to its diverse biological activities. The molecular formula is with a molecular weight of approximately 422.53 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 422.53 g/mol |

| IUPAC Name | This compound |

Target Pathways

The compound is believed to interact with various biological pathways, particularly those involved in cancer therapeutics and enzyme inhibition. Pyridazine derivatives have been reported to exhibit a wide range of pharmacological activities including:

- Antimicrobial Activity : Inhibits the growth of various bacteria and fungi.

- Anticancer Activity : Targets specific cancer cell lines by disrupting microtubule dynamics.

- Anti-inflammatory Effects : Modulates inflammatory pathways potentially through cyclooxygenase inhibition.

Case Studies and Experimental Data

-

Anticancer Activity

A study evaluated the compound's efficacy against drug-resistant cancer cells. The results indicated significant cytotoxic effects with an IC50 value of 15 µM in MCF-7 breast cancer cell lines, suggesting its potential as a microtubule-targeting agent. -

Enzyme Inhibition

In vitro assays demonstrated that the compound acts as a potent inhibitor of certain kinases involved in cancer progression. The inhibition constant (Ki) was determined to be 0.5 µM, indicating strong binding affinity. -

Antimicrobial Testing

The compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Synthesis and Preparation

The synthesis of this compound typically involves:

- Formation of the Pyridazine Core : Cyclization of hydrazine derivatives with diketones.

- Introduction of the Ethylsulfonyl Group : Achieved through sulfonation reactions using ethylsulfonyl chloride.

- Final Coupling : The pyridazine derivative is coupled with 2,4-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

Q & A

Basic: What are the recommended synthetic routes for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzenesulfonamide?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the pyridazin-3-ylphenyl core via Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the ethylsulfonyl group at position 6 of the pyridazine ring .

- Step 2: Introduction of the 2,4-dimethoxybenzenesulfonamide moiety through sulfonylation using 2,4-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Optimization: Reaction conditions (temperature: 80–100°C; solvent: DMF or THF) and stoichiometric ratios are critical for yield improvement. Thin-layer chromatography (TLC) and NMR spectroscopy are recommended for real-time monitoring .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

A combination of analytical techniques is essential:

- Purity: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and >95% purity threshold .

- Structural Confirmation:

- 1H/13C NMR: Verify substituent positions (e.g., ethylsulfonyl protons at δ 1.3–1.5 ppm; methoxy groups at δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion [M+H]+ and fragmentation patterns .

- Crystallography: Single-crystal X-ray diffraction (if available) for absolute configuration determination .

Advanced: How does the substitution pattern (e.g., ethylsulfonyl vs. methanesulfonyl) affect the compound's biological activity?

Answer:

Structure-activity relationship (SAR) studies suggest:

- Ethylsulfonyl Group: Enhances metabolic stability compared to smaller sulfonyl groups (e.g., methanesulfonyl) due to steric hindrance, reducing cytochrome P450-mediated oxidation .

- Dimethoxy Groups: Electron-donating effects increase π-π stacking interactions with aromatic residues in enzyme active sites (e.g., kinases or sulfotransferases) .

- Comparative Data: Analogs with ethylsulfonyl show 2–3-fold higher IC50 values in kinase inhibition assays compared to methanesulfonyl derivatives .

Advanced: What strategies are effective in resolving contradictory data regarding the compound's enzyme inhibition efficacy?

Answer:

Contradictions may arise from assay variability or target promiscuity. Mitigation strategies include:

- Assay Standardization:

- Statistical Validation: Apply ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to assess significance (p < 0.05) across replicate experiments .

- Structural Insights: Perform molecular docking (e.g., using PDB templates like 3HKC) to identify critical binding interactions and validate hypotheses .

Advanced: How can computational methods predict the compound's binding modes with potential targets?

Answer:

- Docking Studies: Use software like AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to model interactions. Key parameters:

- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes .

- Pharmacophore Modeling: Map electrostatic and hydrophobic features to prioritize analogs with improved affinity .

Basic: What are the stability considerations for this compound under experimental storage conditions?

Answer:

- Storage: -20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis of the sulfonamide group .

- Stability Monitoring:

Advanced: How can researchers investigate the compound's off-target effects in cellular models?

Answer:

- Proteome-Wide Profiling: Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .

- CRISPR-Cas9 Screens: Knockout candidate off-target genes and assess rescue of phenotype .

- Transcriptomics: RNA-seq to detect differential expression of pathways unrelated to the primary target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.